D-Ribopyranosylamine

Description

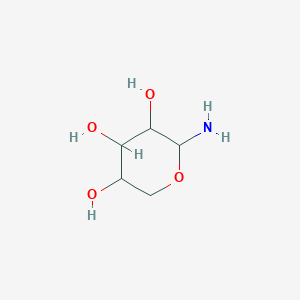

Structure

3D Structure

Properties

IUPAC Name |

2-aminooxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005763 | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-61-1 | |

| Record name | NSC129242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of D-Ribopyranosylamine from D-Ribose and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of D-Ribopyranosylamine from the reaction of D-ribose and ammonia (B1221849). The primary product of this reaction, β-D-ribopyranosylamine, has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods.[1] This document provides a summary of the reaction, a plausible reaction pathway, a generalized experimental protocol based on available information, and visualizations to aid in understanding the process. While a comprehensive, detailed experimental protocol from the primary literature could not be accessed for this guide, the information presented serves as a foundational resource for researchers in carbohydrate chemistry and drug development.

Introduction

The synthesis of glycosylamines, such as this compound, is a fundamental process in carbohydrate chemistry with implications for nucleoside synthesis and the study of the Maillard reaction. The reaction of reducing sugars like D-ribose with amines, including ammonia, leads to the formation of N-glycosides. Specifically, the reaction between D-ribose and ammonia yields this compound, a key intermediate for various synthetic applications. The crystalline structure of the β-anomer has been confirmed, revealing a chair conformation.[1]

Reaction Pathway and Mechanism

The synthesis of this compound proceeds through the nucleophilic addition of ammonia to the anomeric carbon of D-ribose. The open-chain aldehyde form of D-ribose is in equilibrium with its cyclic hemiacetal forms (furanose and pyranose). Ammonia reacts with the aldehyde group to form a Schiff base intermediate, which then cyclizes to form the more stable pyranosylamine. The reaction typically favors the formation of the β-anomer.

Caption: Reaction pathway for the synthesis of β-D-Ribopyranosylamine.

Experimental Protocol (Generalized)

While the specific, detailed experimental protocol from the primary literature could not be retrieved, the following is a generalized procedure based on common practices for glycosylamine synthesis.

Materials:

-

D-Ribose

-

Aqueous Ammonia (e.g., 25-30% solution)

-

Solvent (e.g., water, methanol, or a mixture)

-

Crystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolution: D-ribose is dissolved in a suitable solvent.

-

Reaction with Ammonia: An excess of aqueous ammonia is added to the D-ribose solution.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent to yield crystalline β-D-ribopyranosylamine.

Experimental Workflow

Caption: Generalized experimental workflow for this compound synthesis.

Quantitative Data

Due to the inability to access the full text of the primary research article, a comprehensive table of quantitative data, including reaction yield, cannot be provided at this time. The primary literature reports characterization by analytical and spectral methods, which would include techniques like NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural elucidation.[1]

| Parameter | Data | Reference |

| Product | β-D-Ribopyranosylamine | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P212121 | [1] |

| Conformation | 4C1 (Chair) | [1] |

Conclusion

The reaction of D-ribose with ammonia provides a direct route to the synthesis of this compound, with the β-anomer being the thermodynamically favored product. This guide offers a foundational understanding of the synthesis, including a plausible reaction pathway and a generalized experimental workflow. For detailed, specific reaction conditions and quantitative yield data, researchers are encouraged to consult the primary literature, specifically the 2003 publication in Carbohydrate Research by Rajsekhar, Rao, and Guionneau.[1] Further research into optimizing this synthesis could be valuable for applications in medicinal chemistry and the synthesis of novel nucleoside analogs.

References

The Role of D-Ribopyranosylamine in Prebiotic Nucleoside Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of the N-glycosidic bond, which links a ribose sugar to a nucleobase, is a critical and challenging step in the prebiotic synthesis of ribonucleosides, the building blocks of RNA. Direct condensation of D-ribose and nucleobases under plausible prebiotic conditions is notoriously inefficient, yielding a mixture of isomers with very low yields, and often failing entirely for pyrimidines. This guide explores the role of D-Ribopyranosylamine, a reactive intermediate formed from the plausible prebiotic reaction of D-ribose and ammonia (B1221849). While chemically intuitive as a precursor to nucleosides, this pathway remains less explored than more complex, yet higher-yielding, "systems chemistry" approaches. This document details the confirmed synthesis of this compound, outlines its potential role in forming the N-glycosidic bond, and provides quantitative data and experimental protocols, contextualized by comparing it with more established prebiotic pathways.

The Glycosidic Bond Problem in Prebiotic Chemistry

A central tenet of the "RNA World" hypothesis is the abiotic emergence of ribonucleotides. However, the formation of the N-glycosidic bond between D-ribose and nucleobases presents a significant thermodynamic and kinetic barrier. Key challenges include:

-

Low Yields: Heating ribose and purine (B94841) nucleobases, even in the dry state with catalysts like magnesium salts, produces yields of only a few percent.[1]

-

Lack of Selectivity: These reactions produce a complex mixture of α and β anomers, as well as furanose and pyranose ring isomers, whereas biological systems exclusively use the β-furanose form.

-

Failure with Pyrimidines: Direct condensation methods are largely unsuccessful for pyrimidine (B1678525) bases like cytosine and uracil.[1]

-

Instability of Ribose: Ribose itself is unstable under many proposed prebiotic conditions, readily degrading in what is known as the formose reaction.[2]

These difficulties have led researchers to investigate alternative pathways that bypass the direct coupling of a pre-formed sugar and a pre-formed base, or that utilize activated intermediates. This compound is one such plausible intermediate.

Formation of this compound

This compound is formed through the reaction of D-ribose with ammonia, a plausible prebiotic molecule. This reaction creates a more reactive substrate for nucleophilic attack by a nucleobase precursor. The amine group at the anomeric C1 position is a better leaving group than the hydroxyl group of ribose, facilitating the formation of the N-glycosidic bond.

The formation of β-D-ribopyranosylamine from D-ribose and ammonia has been demonstrated and its structure confirmed by single-crystal X-ray diffraction.[3]

Diagram: Formation of this compound

Caption: Equilibrium of D-ribose and its reaction with ammonia.

Proposed Role in Prebiotic Nucleoside Synthesis

While the formation of this compound is established, its direct, high-yield reaction to form canonical nucleosides under prebiotic conditions is not well-documented in existing literature. The prevailing successful pathways proceed through different intermediates like ribo-aminooxazoline (RAO) for pyrimidines or formamidopyrimidines (FaPys) for purines.[1][4]

The proposed pathway involving this compound would proceed via nucleophilic attack from a nitrogen atom of a nucleobase (or its precursor) at the anomeric carbon of the ribosylamine, displacing the amino group.

Diagram: Proposed Nucleoside Synthesis Pathway

Caption: Proposed pathway for nucleoside synthesis via this compound.

This direct glycosylation approach is chemically logical but appears to be less efficient and selective than the integrated pathways discovered more recently, which build the sugar and base components in a more concerted fashion, thereby overcoming the selectivity issues.

Quantitative Data Summary

Quantitative data for the direct synthesis of nucleosides from this compound is scarce in prebiotic literature. For context, the tables below summarize data for the formation of key intermediates and the yields from a more established, alternative pathway.

Table 1: Synthesis of this compound

| Reactants | Conditions | Product | Yield | Reference |

|---|

| D-Ribose, Ammonia | Methanol, Room Temp. | β-D-Ribopyranosylamine | Not specified |[3] |

Table 2: Representative Yields from an Alternative Prebiotic Pathway (Pyrimidine Synthesis via Ribo-aminooxazoline)

| Reaction Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Anhydronucleoside Formation | Ribo-aminooxazoline, Cyanoacetylene (B89716) | α-Anhydrocytidine | High | [1] |

| Thiolysis | α-Anhydrocytidine, H₂S (in Formamide) | α-2-Thiocytidine | High | [1] |

| Photoanomerization | α-2-Thiocytidine | β-2-Thiocytidine | Excellent |

| Hydrolysis | β-2-Thiocytidine | β-Ribocytidine / β-Ribouridine | High | |

Table 3: Representative Yields for Purine Synthesis (via Formamidopyrimidines)

| Reaction Step | Reactants | Product | Yield | Reference |

|---|

| Glycosylation | Formamidopyrimidines (FaPys), Sugars | N-9 Nucleosides | up to 60% |[4] |

The high yields and selectivity of the alternative pathways (Tables 2 & 3) explain the current research focus on these more complex systems over the simpler, direct glycosylation with ribosylamine.

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine

(Adapted from Rao et al., Carbohydrate Research, 2003)[3]

-

Dissolution: Dissolve D-ribose in methanol.

-

Reaction: Bubble ammonia gas through the methanolic solution of D-ribose at room temperature or use a sealed container with aqueous ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Allow the solution to stand. β-D-Ribopyranosylamine will crystallize out of the solution.

-

Isolation: Collect the crystals by filtration.

-

Characterization: The product can be characterized using analytical methods such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the β-pyranose structure.

Protocol 2: High-Level Workflow for Pyrimidine Ribonucleoside Synthesis

(Conceptual workflow based on the Sutherland pathway)[1]

This multi-step, one-pot synthesis highlights the "systems chemistry" approach.

-

Initial Reaction: React cyanamide, glycolaldehyde, and glyceraldehyde in an aqueous phosphate (B84403) buffer. This forms 2-aminooxazole and pentose (B10789219) aminooxazolines, including ribo-aminooxazoline (RAO).

-

Intermediate Formation: Introduce cyanoacetylene to the mixture. This reacts with RAO to form an α-anhydronucleoside intermediate.

-

Reduction & Anomerization: The system is subjected to a reductive step (e.g., using a prebiotic reductant like H₂S) followed by UV irradiation. This sequence converts the α-anomer to the desired β-anomer with high efficiency.

-

Hydrolysis to Canonical Nucleosides: Subsequent hydrolysis of the β-anomer yields β-cytidine and β-uridine.

Diagram: Comparative Experimental Workflow

Caption: Comparison of proposed vs. established prebiotic workflows.

Conclusion and Future Outlook

This compound represents a prebiotically plausible and chemically intuitive intermediate in the synthesis of nucleosides. Its formation from D-ribose and ammonia is experimentally verified. However, the direct pathway from ribosylamine to nucleosides appears to be outcompeted by more complex, yet more selective and higher-yielding, reaction networks that have become the focus of modern prebiotic chemistry research.

While the this compound pathway may not be the primary route for the bulk synthesis of canonical nucleosides on the early Earth, it cannot be entirely discounted. It may have contributed to a pool of diverse ribosylated molecules or played a role under specific geochemical conditions not yet fully explored. Future research, particularly computational studies on the reaction kinetics and thermodynamics of ribosylamine with various nucleobase precursors, could further elucidate its potential contribution to the origins of life. For professionals in drug development, understanding these fundamental pathways, including the less efficient ones, can provide insights into the synthesis of novel nucleoside analogues.

References

- 1. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A high-yielding, strictly regioselective prebiotic purine nucleoside formation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability and Degradation of D-Ribopyranosylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a key intermediate in the Maillard reaction, is a labile molecule whose stability is of significant interest in the fields of food chemistry, biochemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core stability characteristics and degradation pathways of this compound. It summarizes the key factors influencing its stability, details the primary degradation routes including hydrolysis and the Amadori rearrangement, and presents methodologies for its analysis. This document is intended to serve as a valuable resource for professionals involved in research and development where the stability of sugar-amine conjugates is a critical parameter.

Introduction

This compound is an N-substituted glycosylamine formed through the condensation reaction between the reducing sugar D-ribose and a primary amine. This initial step of the Maillard reaction is reversible and is followed by a series of complex reactions leading to a wide array of products, some of which are associated with color, flavor, and potential biological activities. The inherent instability of this compound makes it a transient species, and understanding its degradation is crucial for controlling the Maillard reaction and for the development of stable amine-containing drug formulations where ribose or its derivatives may be present.

Factors Influencing Stability

The stability of this compound is primarily influenced by pH, temperature, and the presence of water.

-

pH: The stability of glycosylamines, in general, is highly dependent on the pH of the medium. They are known to be more stable at higher pH ranges. Under acidic conditions, the N-glycosidic bond is susceptible to hydrolysis, leading to the reversion of this compound to its precursors, D-ribose and the corresponding amine. The rate of hydrolysis is generally accelerated at lower pH values.

-

Temperature: Elevated temperatures significantly accelerate the degradation of this compound. Thermal stress can promote both the hydrolysis of the glycosidic bond and the progression of the Maillard reaction, leading to the formation of Amadori products and subsequent advanced glycation end-products (AGEs).

-

Water Activity: As a hydrolysis reaction, the degradation of this compound is influenced by the presence of water. Lowering water activity can slow down the hydrolytic cleavage of the N-glycosidic bond.

Core Degradation Pathways

The degradation of this compound proceeds through two primary, competing pathways: hydrolysis and the Amadori rearrangement . The prevailing pathway is largely determined by the reaction conditions, particularly pH.

Hydrolysis

Under aqueous acidic conditions, the predominant degradation pathway for this compound is the hydrolysis of the N-glycosidic bond. This reaction is a reversible process that yields the original D-ribose and amine. The mechanism involves the protonation of the ring oxygen or the nitrogen atom, followed by the nucleophilic attack of water on the anomeric carbon.

Diagram 1: Hydrolysis of this compound

A simplified diagram illustrating the acid-catalyzed hydrolysis of this compound.

Amadori Rearrangement

The Amadori rearrangement is a key step in the Maillard reaction and represents a significant degradation pathway for this compound, particularly under neutral to basic conditions.[1] This acid or base-catalyzed isomerization involves the conversion of the N-glycoside of an aldose (this compound) to the corresponding 1-amino-1-deoxy-ketose, known as the Amadori product.[1] This rearrangement proceeds from the open-chain form of the glycosylamine (a Schiff base). The formation of the Amadori product is generally considered irreversible and serves as a gateway to the more complex stages of the Maillard reaction.[1]

Diagram 2: The Amadori Rearrangement Pathway

The pathway from this compound to the Amadori product and subsequent degradation.

Quantitative Data on Stability

Specific quantitative data on the stability of isolated this compound, such as its half-life under various pH and temperature conditions, is not extensively available in the literature. Most studies focus on the overall Maillard reaction, where this compound is a transient intermediate. However, based on the known stability of other glycosylamines, it can be inferred that the half-life of this compound would be significantly shorter under acidic conditions and at elevated temperatures.

The table below summarizes the expected qualitative stability of this compound based on general knowledge of glycosylamine chemistry.

| Condition | Expected Stability | Primary Degradation Pathway |

| Acidic pH (e.g., < 4) | Low | Hydrolysis |

| Neutral pH (e.g., 6-8) | Moderate | Amadori Rearrangement |

| Alkaline pH (e.g., > 8) | Higher | Amadori Rearrangement |

| Low Temperature | Higher | Slow degradation |

| High Temperature | Low | Accelerated degradation |

Experimental Protocols

Detailed experimental protocols for specifically studying the stability of this compound are not standardized. However, based on common practices for analyzing reaction kinetics and degradation pathways of related compounds, the following methodologies can be adapted.

Protocol for Monitoring this compound Degradation by HPLC

This protocol outlines a general procedure for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound and its major degradation products as a function of time under controlled pH and temperature.

Materials:

-

This compound (synthesized and purified)

-

Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of water and acetonitrile)

-

Thermostated incubator or water bath

-

Vials and syringes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired buffer.

-

Incubation: Aliquot the stock solution into several vials and place them in a thermostated environment at the desired temperature.

-

Sampling: At predetermined time intervals, withdraw a sample from one of the vials.

-

Quenching (optional): If the degradation is rapid, the reaction in the withdrawn sample can be quenched by rapid cooling or by adjusting the pH to a more stable range.

-

HPLC Analysis: Inject the sample into the HPLC system.

-

Data Acquisition: Record the chromatogram and determine the peak areas of this compound and any appearing degradation products.

-

Quantification: Use a calibration curve to determine the concentration of this compound at each time point.

-

Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life).

Diagram 3: Experimental Workflow for HPLC-based Stability Study

A flowchart outlining the key steps in an HPLC-based stability study of this compound.

Characterization of Degradation Products by Mass Spectrometry (MS) and NMR Spectroscopy

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products, isolation via preparative HPLC followed by analysis using ¹H and ¹³C NMR spectroscopy can provide detailed structural elucidation.

Conclusion

This compound is a chemically labile intermediate whose stability is governed by environmental factors such as pH and temperature. Its degradation primarily proceeds via hydrolysis to its constituent sugar and amine, or through the Amadori rearrangement, which initiates the complex cascade of the Maillard reaction. While specific quantitative stability data remains scarce, the qualitative principles and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and control the stability of this compound in their respective applications. Further research focusing on the detailed kinetic analysis of this compound degradation under various conditions is warranted to fill the existing knowledge gaps.

References

An In-depth Technical Guide to the Discovery and History of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a glycosylamine derived from D-ribose, represents a fundamental structure in carbohydrate chemistry. While its N-substituted derivatives have been the subject of extensive research due to their potential as nucleoside analogues, the history and characterization of the parent compound are less broadly documented. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a particular focus on the seminal work that provided the first definitive structural evidence. Experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

Glycosylamines are a class of carbohydrate derivatives in which the anomeric hydroxyl group is replaced by an amino group. These compounds are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including nucleosides and glycoproteins. This compound, as a derivative of the ubiquitous D-ribose, is of particular interest. Its structure provides a scaffold for the synthesis of novel nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics. Understanding the history and fundamental chemistry of this compound is therefore essential for researchers seeking to innovate in this space.

Discovery and Historical Context

While the synthesis of various glycosylamines has been a part of carbohydrate chemistry for over a century, the definitive characterization of the parent β-D-ribopyranosylamine was a relatively recent event. The primary challenge in studying simple glycosylamines is their inherent instability, particularly in aqueous solutions where they can readily hydrolyze back to the parent sugar and ammonia (B1221849).

A pivotal moment in the history of this compound came in 2003 with the work of Rajsekhar, Rao, and Guionneau. Their research provided the first crystallographic evidence for the formation of β-D-ribopyranosylamine from the reaction of D-ribose with ammonia.[1] This study was significant as it unequivocally established the structure and conformation of the molecule in the solid state. The compound was synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods.[1]

The X-ray diffraction analysis revealed that β-D-ribopyranosylamine exists in a chair conformation (specifically, the 4C1 conformation) in the solid state.[1] This work provided a foundational reference point for the stereochemistry and structural features of this fundamental glycosylamine.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₄ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 142-145 °C | - |

Note: Specific optical rotation and detailed NMR spectral data for the unsubstituted this compound are not consistently reported in the literature, likely due to its instability in solution. Data for N-substituted derivatives are more common.

Synthesis of β-D-Ribopyranosylamine

The synthesis of β-D-ribopyranosylamine is achieved through the direct reaction of D-ribose with ammonia. The experimental protocol detailed by Rajsekhar et al. (2003) provides a clear and reproducible method.

Experimental Protocol

Materials:

-

D-ribose

-

Ammonia solution (saturated in methanol)

-

Diethyl ether

Procedure:

-

A solution of D-ribose is prepared in methanol.

-

The methanolic solution of D-ribose is then saturated with ammonia gas at a low temperature (e.g., 0 °C). Alternatively, a pre-saturated solution of ammonia in methanol can be used.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 48-72 hours), during which the product crystallizes out of the solution.

-

The crystalline product is collected by filtration.

-

The collected solid is washed with a small amount of cold methanol and then with diethyl ether to facilitate drying.

-

The final product is dried under vacuum to yield crystalline β-D-ribopyranosylamine.

This procedure is effective for producing the crystalline β-anomer of this compound.[1]

Synthesis Workflow Diagram

Biological Role and Signaling Pathways

A thorough review of the current scientific literature reveals a notable absence of information regarding a specific biological role or involvement in signaling pathways for the parent compound, this compound. While its precursor, D-ribose, is a central molecule in cellular metabolism, being a key component of ATP, RNA, and various coenzymes, this compound itself has not been identified as a natural metabolite or signaling molecule in biological systems.

The primary interest in this compound and its derivatives lies in their synthetic utility as precursors to nucleoside analogues. These synthetic analogues can mimic natural nucleosides and thereby interfere with viral replication or cell division, forming the basis of many therapeutic agents.

Therefore, at present, this compound is best considered a synthetic building block of significant interest in medicinal chemistry and drug development, rather than a compound with a known endogenous biological function.

Conclusion

This compound is a molecule of fundamental importance in carbohydrate chemistry, serving as a gateway to the synthesis of a diverse range of N-glycosides. The definitive structural elucidation of its β-anomer in 2003 marked a significant milestone in its history, providing a solid foundation for further research. While its direct biological role remains uncharacterized, its significance as a synthetic precursor for the development of novel therapeutics is undisputed. This guide provides researchers and scientists with a concise yet in-depth understanding of the discovery, synthesis, and properties of this compound, which will be invaluable for future explorations in this field.

References

The Furanose to Pyranose Transition in Ribosylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furanose to pyranose isomerization in ribosylamines, a critical aspect of the conformational dynamics of N-glycosidic compounds. Understanding this equilibrium is paramount for researchers in drug development, glycobiology, and medicinal chemistry, as the ring size of the ribose moiety can significantly influence the biological activity, metabolic stability, and binding affinity of ribosylamine-containing molecules, including nucleoside analogues.

Core Concepts: The Furanose-Pyranose Equilibrium

Ribosylamines, like their parent monosaccharides, exist in a dynamic equilibrium between an open-chain aldehyde-amine form and cyclic hemiaminal structures. Intramolecular cyclization of the ribose backbone results in the formation of either a five-membered ring (furanose) or a six-membered ring (pyranose). Each of these cyclic forms can further exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C1). This complex equilibrium, known as mutarotation, is influenced by a variety of factors, including the nature of the nitrogen substituent, solvent polarity, pH, and temperature.

Generally, for unsubstituted ribose in aqueous solution, the pyranose form is thermodynamically more stable than the furanose form.[1][2] However, the introduction of a nitrogenous substituent at the anomeric carbon to form a ribosylamine can significantly alter this equilibrium. The interplay of steric and stereoelectronic effects, including the anomeric and reverse anomeric effects, governs the relative populations of the furanose and pyranose isomers.

The Transition Mechanism

The interconversion between the furanose and pyranose forms of a ribosylamine proceeds through the open-chain iminium ion intermediate. The process is typically catalyzed by acid or base.

Acid-Catalyzed Mechanism:

-

Protonation of the ring oxygen (in the case of a hemiaminal) or the exocyclic nitrogen facilitates ring opening to form the open-chain iminium ion.

-

Rotation around the C-C bonds in the open-chain form allows for conformational flexibility.

-

Intramolecular nucleophilic attack by either the C4-hydroxyl (leading to the furanose form) or the C5-hydroxyl (leading to the pyranose form) on the iminium carbon results in the formation of the corresponding cyclic hemiaminal.

-

Deprotonation yields the final furanose or pyranose product.

Quantitative Analysis of the Isomeric Mixture

The relative populations of the furanose and pyranose isomers at equilibrium can be quantified using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.

| Compound Class | Isomers | Solvent | Equilibrium Ratio (α-pyranose:β-pyranose:α-furanose:β-furanose) | Reference |

| D-Glucose | Pyranose Anomers | Water | 36.4% α : 63.6% β | [3] |

| Reduced Pyrimidine (B1678525) Ribosides | Furanose vs. Pyranose | pH 1, 37°C | Pyranose predominates by a factor of 6-9 | [4] |

| Imines of D-Galactosamine | Pyranose vs. Furanose | DMSO-d6 | β-pyranose is the most abundant isomer | [5] |

| D-Ribose | Furanose vs. Pyranose | Water | Pyranose is substantially more stable at equilibrium | [6][7][8][9] |

Note: The equilibrium in ribosylamines is highly dependent on the specific N-substituent and the experimental conditions. The data presented here for related compounds illustrates the general principles.

Experimental Protocol: NMR Spectroscopic Analysis of Furanose-Pyranose Equilibrium

This protocol outlines the key steps for the qualitative and quantitative analysis of the furanose-pyranose equilibrium in a novel ribosylamine using ¹H and ¹³C NMR spectroscopy.

4.1. Sample Preparation

-

Dissolve a precisely weighed amount of the ribosylamine sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) to a final concentration of 10-50 mM in an NMR tube.

-

The choice of solvent is critical as it can influence the equilibrium.[1] For biological relevance, D₂O with appropriate buffering is often preferred.

-

Allow the solution to equilibrate at a constant temperature. The time to reach equilibrium can vary from minutes to days and should be monitored by acquiring spectra at different time points until no further changes are observed. For some ribosides, the half-life of isomerization can be as short as 12 minutes at pH 1 and 37°C.[4]

4.2. NMR Data Acquisition

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric proton signals (H1) are typically found in the region of 4.5-6.0 ppm and are well-separated for the different isomers.

-

Key diagnostic features:

-

Chemical Shift: The chemical shift of the anomeric proton can provide initial clues about the ring size and anomeric configuration.

-

Coupling Constants (J-couplings): The ³J(H1, H2) coupling constant is particularly informative. For pyranoses in a chair conformation, a large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between H1 and H2 (often in the α-anomer), while a smaller coupling constant (typically < 4 Hz) suggests a cis or equatorial-axial relationship (often in the β-anomer). Furanose rings are more flexible, and their ³J(H1, H2) values are generally smaller. An increase of about 4 Hz in the J1',2' coupling constant can be indicative of a pyranose form.[4]

-

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbon (C1) signals are typically in the range of 80-100 ppm and are distinct for each isomer.

-

This technique is excellent for quantitative analysis as the peak integrals are directly proportional to the concentration of each species under appropriate experimental conditions (e.g., with sufficient relaxation delay).

-

-

2D NMR (COSY, HSQC, HMBC):

-

Homonuclear Correlation Spectroscopy (COSY) helps to establish the connectivity between protons within each spin system (i.e., for each isomer).

-

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances for each isomer.

-

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming assignments and the overall structure of each isomer.

-

4.3. Data Analysis and Quantitation

-

Assign the resonances for each of the furanose and pyranose anomers based on chemical shifts, coupling constants, and 2D correlation data.

-

For quantitative analysis, integrate the well-resolved signals of the anomeric protons in the ¹H spectrum or, more accurately, the anomeric carbons in the ¹³C spectrum.

-

The relative percentage of each isomer is calculated from the ratio of its integral to the sum of the integrals of all isomers.

Visualization of Key Processes

Caption: Furanose-pyranose equilibrium in ribosylamines.

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Directions

A thorough understanding of the furanose to pyranose transition in ribosylamines is essential for the rational design of N-glycosidic compounds with desired biological activities. The equilibrium between these isomeric forms is a delicate balance of multiple factors, and its characterization requires sophisticated analytical techniques, primarily high-resolution NMR spectroscopy. Future research in this area will likely focus on the development of computational models to accurately predict the furanose-pyranose equilibrium for novel ribosylamines, thereby accelerating the drug discovery process. Furthermore, investigating this isomerization in complex biological environments will provide deeper insights into the behavior of these molecules in vivo.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Furanose-pyranose isomerization of reduced pyrimidine and cyclic urea ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Bioactive Nucleosides: A Technical Guide to the Biological Significance of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a derivative of the ubiquitous monosaccharide D-ribose, stands as a pivotal intermediate in the synthesis of a vast array of biologically active nucleoside analogs. While its intrinsic biological activity is not extensively documented, its significance lies in its role as a versatile building block for compounds with significant therapeutic potential, particularly in antiviral and anticancer applications. This technical guide delves into the core biological relevance of this compound, focusing on its synthesis, its conversion to crucial nucleoside analogs, and the metabolic context of its parent molecule, D-ribose. Detailed experimental methodologies, quantitative data on the activity of its derivatives, and visual representations of key pathways are provided to support researchers and drug development professionals in this field.

Introduction: The Unassuming Precursor with Profound Potential

D-ribose, a fundamental five-carbon sugar, is the structural backbone of ribonucleic acid (RNA) and a key component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] Its amino derivative, this compound, emerges as a stable and reactive intermediate for the stereoselective synthesis of nucleoside analogs. These synthetic nucleosides, which mimic naturally occurring molecules, can interfere with viral replication and cancer cell proliferation, making them a cornerstone of modern chemotherapy.[3][4][5] The strategic importance of this compound, therefore, is intrinsically linked to the pharmacological activity of the molecules it helps create.

The Metabolic Fountainhead: D-Ribose and the Pentose (B10789219) Phosphate (B84403) Pathway

To appreciate the synthetic utility of this compound, it is essential to understand the natural biosynthesis of its precursor, D-ribose. D-ribose is primarily synthesized in the pentose phosphate pathway (PPP), a crucial metabolic route that parallels glycolysis.[6][7][8] The key product of the PPP for nucleotide synthesis is ribose-5-phosphate (B1218738) (R5P).[6][9][10] R5P is then converted to phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[7][9][10]

Synthesis of this compound: A Chemical Gateway

The synthesis of this compound from D-ribose is a fundamental step in harnessing its potential. A common and efficient method involves the direct reaction of D-ribose with ammonia (B1221849) in an aqueous or alcoholic solution. This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose), with the β-D-ribopyranosylamine form often being a stable and isolable product.

Experimental Protocol: Synthesis of β-D-Ribopyranosylamine

A representative protocol for the synthesis of β-D-Ribopyranosylamine is as follows:

-

Dissolution: D-ribose is dissolved in a suitable solvent, such as methanol (B129727) saturated with ammonia.

-

Reaction: The solution is stirred at room temperature for a specified period, typically several hours to days, allowing for the formation of the ribosylamine.

-

Crystallization: The product is often induced to crystallize by the addition of a co-solvent, such as diethyl ether.

-

Isolation and Purification: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization: The structure and purity of the synthesized β-D-Ribopyranosylamine are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

From Ribosylamine to Nucleoside Analogs: The Core of Drug Development

This compound serves as a key precursor for the synthesis of a wide variety of nucleoside analogs. The primary amino group at the anomeric carbon provides a reactive handle for the formation of the crucial N-glycosidic bond with various heterocyclic bases.

General Synthesis Strategy: The Convergent Approach

The synthesis of nucleoside analogs from this compound typically follows a convergent approach, where the sugar moiety and the heterocyclic base are prepared separately and then coupled.[11]

Enzymatic Synthesis: A Greener Alternative

In addition to chemical synthesis, enzymatic methods are gaining prominence for the synthesis of nucleoside analogs due to their high stereoselectivity and milder reaction conditions.[4][12][13] Nucleoside phosphorylases and transglycosylases can catalyze the formation of the N-glycosidic bond between a ribose donor and a heterocyclic base.[14][15] While not directly starting from this compound, these enzymatic approaches highlight the biological machinery available for creating similar linkages and offer a more sustainable route for the production of these important compounds.

Biological Activities of this compound Derivatives: A Quantitative Perspective

The true biological significance of this compound is realized through the pharmacological activities of its derivatives. Numerous nucleoside analogs synthesized from ribose precursors have demonstrated potent antiviral and anticancer effects.

Antiviral Activity

Many antiviral drugs are nucleoside analogs that act as chain terminators during viral DNA or RNA synthesis.[11][16] By incorporating into the growing nucleic acid chain, they prevent further elongation, thereby halting viral replication.

| Nucleoside Analog | Virus Target | IC₅₀ (µM) | Reference |

| Ribavirin | Influenza A (H1N1) | 15 - 48 | [16] |

| Zidovudine (AZT) | HIV | ~0.01 | [3] |

| Lamivudine (3TC) | HIV, HBV | ~0.002 - 0.2 | [17] |

Table 1: Antiviral activity of selected nucleoside analogs. IC₅₀ represents the half-maximal inhibitory concentration.

Anticancer Activity

In cancer chemotherapy, nucleoside analogs can inhibit DNA synthesis in rapidly dividing cancer cells or be incorporated into DNA, leading to apoptosis.[5]

| Nucleoside Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gemcitabine | Pancreatic cancer | ~0.01 - 1 | [5] |

| Cytarabine (Ara-C) | Leukemia | ~0.1 - 1 | [4] |

| Fludarabine | Chronic lymphocytic leukemia | ~1 - 10 | [4] |

Table 2: Anticancer activity of selected nucleoside analogs. IC₅₀ represents the half-maximal inhibitory concentration.

Conclusion and Future Directions

This compound, while not a biologically active molecule in its own right in most contexts, represents a critical nexus between fundamental carbohydrate chemistry and modern drug discovery. Its role as a stable and versatile precursor to a multitude of life-saving nucleoside analogs solidifies its biological significance. Future research will likely focus on the development of more efficient and stereoselective methods for its synthesis and its utilization in the creation of novel nucleoside analogs with improved efficacy and reduced toxicity. The exploration of enzymatic routes for the synthesis of ribosylamine derivatives also holds significant promise for more sustainable pharmaceutical manufacturing. As our understanding of disease pathways deepens, the strategic modification of the D-ribose scaffold, initiated from this compound, will continue to be a fruitful avenue for the development of next-generation therapeutics.

References

- 1. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. benchchem.com [benchchem.com]

- 3. madridge.org [madridge.org]

- 4. researchgate.net [researchgate.net]

- 5. A short de novo synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. med.libretexts.org [med.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]

- 13. Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Characterization of D-Ribopyranosylamine using 1H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribopyranosylamines are important carbohydrate derivatives that serve as key intermediates in the synthesis of various biologically active molecules, including nucleoside analogues and other pharmaceuticals. The stereochemistry and conformation of these compounds are crucial for their biological activity and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful and indispensable tool for the structural elucidation of these molecules in solution. This application note provides a detailed protocol for the characterization of the anomeric mixture of D-Ribopyranosylamine, focusing on the assignment of signals for the α and β anomers and the determination of their conformational preferences.

In aqueous solution, the reaction between D-ribose and an amine source (such as ammonia) leads to an equilibrium mixture of α and β-ribopyranosylamines, along with other isomeric forms. The six-membered pyranose ring of these molecules typically adopts a chair conformation to minimize steric strain. For D-ribopyranosylamines, the major anomers in solution are the α-anomer, which predominantly adopts a ¹C₄ conformation, and the β-anomer, which favors a ⁴C₁ conformation[1]. The analysis of ¹H NMR chemical shifts (δ) and, more importantly, the vicinal proton-proton coupling constants (³JHH), allows for the unambiguous determination of the anomeric configuration and the ring conformation of each isomer.

Key Principles of ¹H NMR Characterization

-

Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly sensitive to its axial or equatorial orientation. Generally, an axial anomeric proton resonates at a lower chemical shift (is more shielded) than an equatorial one. Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), ³J(H₁,H₂), is indicative of their dihedral angle. A large coupling constant (typically 7-9 Hz) suggests a trans-diaxial relationship, while a smaller coupling constant (1-4 Hz) indicates a cis or gauche relationship.

-

Ring Protons (H-2 to H-5): The chemical shifts and coupling constants of the other ring protons provide further information to confirm the overall structure and conformation. Large diaxial coupling constants (³Jₐₐ) are typically observed between adjacent axial protons, while smaller couplings are seen for axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions.

Data Presentation: Expected ¹H NMR Parameters

The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for the α and β anomers of this compound in D₂O. These values are representative and may vary slightly depending on the experimental conditions such as solvent, temperature, and pH.

| Proton | α-D-Ribopyranosylamine (¹C₄ Conformation) | β-D-Ribopyranosylamine (⁴C₁ Conformation) |

| Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | |

| H-1 | ~4.8 - 5.0 | ³J(H₁,H₂) ≈ 2-4 |

| H-2 | ~3.5 - 3.7 | ³J(H₂,H₁) ≈ 2-4, ³J(H₂,H₃) ≈ 3-5 |

| H-3 | ~3.6 - 3.8 | ³J(H₃,H₂) ≈ 3-5, ³J(H₃,H₄) ≈ 3-5 |

| H-4 | ~3.7 - 3.9 | ³J(H₄,H₃) ≈ 3-5, ³J(H₄,H₅ₐ) ≈ 1-2 |

| H-5a | ~3.8 - 4.0 | ²J(H₅ₐ,H₅ₑ) ≈ 12-13, ³J(H₅ₐ,H₄) ≈ 1-2 |

| H-5e | ~3.6 - 3.8 | ²J(H₅ₑ,H₅ₐ) ≈ 12-13, ³J(H₅ₑ,H₄) ≈ 2-4 |

Experimental Protocols

Synthesis of this compound (in situ for NMR analysis)

This protocol describes the in situ formation of this compound for direct NMR analysis.

Materials:

-

D-Ribose

-

Ammonium (B1175870) bicarbonate (NH₄HCO₃) or aqueous ammonia (B1221849) (NH₄OH)

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

Procedure:

-

Dissolve 10-20 mg of D-ribose in 0.6 mL of D₂O directly in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material, D-ribose, for comparison. This will show a complex mixture of its own anomers and tautomers.

-

To the same NMR tube, add a molar excess (approximately 1.2 equivalents) of ammonium bicarbonate or a small volume of concentrated aqueous ammonia in D₂O.

-

Gently mix the contents of the NMR tube by inverting it several times.

-

Allow the reaction to proceed at room temperature. The formation of this compound occurs relatively quickly, and the equilibrium between the anomers can be monitored by acquiring ¹H NMR spectra at different time intervals (e.g., 15 min, 1 hour, 4 hours).

-

Once the spectrum indicates that the reaction has reached equilibrium (i.e., the relative integrals of the anomeric protons are stable), the sample is ready for detailed NMR analysis.

¹H NMR Data Acquisition

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

-

Processing:

-

Apply an exponential line broadening factor of 0.3 Hz.

-

Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm at 298 K).

-

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton signals, especially in regions of signal overlap, the following 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (H-H connectivities within the spin system).

-

TOCSY (Total Correlation Spectroscopy): To reveal all protons belonging to a particular spin system, starting from a well-resolved signal like the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming stereochemistry and conformation (e.g., distinguishing between axial and equatorial protons).

Mandatory Visualizations

Caption: Experimental workflow for the ¹H NMR characterization of this compound.

Caption: Logical relationship for identifying this compound anomers by ¹H NMR.

References

Applications of D-Ribopyranosylamine in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

D-Ribopyranosylamine and its derivatives are versatile building blocks in carbohydrate chemistry, primarily serving as precursors for the synthesis of biologically active molecules such as nucleoside analogs and iminosugars. Their unique structural features allow for the creation of diverse compound libraries for drug discovery, particularly in the development of antiviral and anticancer agents, as well as enzyme inhibitors.

Application 1: Synthesis of Nucleoside Analogs

This compound is a key starting material for the synthesis of pyranosyl nucleoside analogs. These compounds, which are structurally related to the natural nucleosides that constitute DNA and RNA, can interfere with viral replication and cancer cell proliferation. The primary amino group at the anomeric center provides a convenient handle for the introduction of various heterocyclic bases.

Mechanism of Action of Antiviral Nucleoside Analogs

Many nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2] Upon entering a host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[3] This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by RdRp.[2] Incorporation of the analog can lead to chain termination, either immediately or after the addition of a few more nucleotides, or it can introduce mutations into the viral genome, a process known as lethal mutagenesis.[1][2]

References

- 1. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of C-Nucleosides Using D-Ribopyranosylamine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogs where the nitrogenous base is connected to the ribose sugar via a carbon-carbon bond instead of the typical carbon-nitrogen glycosidic bond. This structural modification imparts greater stability against enzymatic and hydrolytic cleavage, making C-nucleosides attractive candidates for therapeutic agents with improved pharmacokinetic profiles. While various synthetic strategies exist for the preparation of C-nucleosides, this document focuses on the application of D-ribopyranosylamine as a potential precursor, alongside the more established route starting from D-ribonolactone.

Application Notes

This compound, readily accessible from D-ribose, presents a logical starting point for C-nucleoside synthesis. The primary challenge lies in the conversion of the anomeric amino group into a suitable leaving group or a reactive species to facilitate carbon-carbon bond formation. Conceptually, this compound can be transformed into various key intermediates amenable to C-glycosylation reactions.

Strategic Approaches:

Two main strategies for C-nucleoside synthesis are prevalent: the linear construction of the heterocyclic base onto a functionalized ribose moiety, and the convergent approach involving the coupling of a pre-formed heterocycle with a ribosyl derivative.[1][2] The latter is more widely applied in medicinal chemistry.

For a this compound-based synthesis, a convergent strategy would typically involve the following conceptual steps:

-

Protection of Functional Groups: The amino and hydroxyl groups of this compound must be appropriately protected to prevent unwanted side reactions.

-

Activation of the Anomeric Center: The protected glycosylamine needs to be converted into a reactive intermediate. This could involve transformation into a glycosyl halide, a glycosyl cyanide, or a species suitable for generating an anomeric radical or an oxocarbenium ion.

-

Carbon-Carbon Bond Formation: The activated ribosyl donor is then reacted with a carbon nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium), a stabilized carbanion (e.g., from a malonate), or through a transition-metal-catalyzed cross-coupling reaction.

-

Deprotection: Removal of the protecting groups to yield the final C-nucleoside.

Comparison with the D-Ribonolactone Route:

The use of D-ribonolactone is a more extensively documented and arguably more direct route to C-nucleosides.[1][2] Nucleophilic addition of an organometallic heterocycle to the lactone, followed by reduction of the resulting lactol, stereoselectively furnishes the C-nucleoside.

| Feature | This compound Route (Proposed) | D-Ribonolactone Route (Established) |

| Starting Material | This compound | D-Ribonolactone |

| Key Transformation | Conversion of the anomeric amino group to a reactive species for C-C bond formation. | Nucleophilic addition to the lactone carbonyl followed by reduction. |

| Stereocontrol | Can be challenging and may result in anomeric mixtures. | Generally provides good stereocontrol, often favoring the desired β-anomer.[2] |

| Versatility | Potentially adaptable to a wide range of carbon nucleophiles. | Well-suited for reactions with organometallic heterocycles. |

| Documentation | Less documented in the scientific literature. | Extensively documented with numerous examples.[1][2][3] |

Experimental Protocols

Protocol 1: Proposed Synthesis of a C-Nucleoside from this compound

This protocol outlines a proposed synthetic pathway, as direct literature procedures are scarce. The steps are based on established transformations of glycosylamines and related sugar derivatives.

Step 1: N-Acetylation and O-Benzoylation of this compound

-

Suspend this compound (1.0 eq) in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v).

-

Stir the mixture at room temperature for 16 hours.

-

Remove the solvents under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

-

Dissolve the crude N-acetylated product in pyridine and cool to 0 °C.

-

Add benzoyl chloride (4.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the fully protected N-acetyl-O-benzoyl-D-ribopyranosylamine.

Step 2: Conversion to Glycosyl Bromide

-

Dissolve the protected ribopyranosylamine (1.0 eq) in dichloromethane (B109758).

-

Cool the solution to 0 °C and bubble dry HBr gas through the solution for 30 minutes or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by pouring it into ice-cold saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure at a low temperature to yield the crude glycosyl bromide, which should be used immediately in the next step.

Step 3: C-Glycosylation with a Carbon Nucleophile (Example: Reformatsky Reaction)

-

To a suspension of activated zinc dust (2.0 eq) in anhydrous THF, add a solution of ethyl bromoacetate (B1195939) (1.5 eq) and the crude glycosyl bromide (1.0 eq) in THF.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography on silica gel.

Step 4: Deprotection

-

Dissolve the C-glycoside (1.0 eq) in a solution of sodium methoxide (B1231860) in methanol (B129727) (0.5 M).

-

Stir the reaction at room temperature until TLC indicates complete removal of the benzoyl groups.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

-

The N-acetyl group can be removed under more forcing basic or acidic conditions if required, followed by purification to yield the final C-nucleoside.

Protocol 2: Established Synthesis of a C-Nucleoside from D-Ribonolactone

This protocol is based on well-established literature procedures for the synthesis of C-nucleosides.[1][2]

Step 1: Protection of D-Ribonolactone

-

To a solution of D-ribonolactone (1.0 eq) in acetone, add 2,2-dimethoxypropane (B42991) (2.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature for 4 hours.

-

Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude 2,3-O-isopropylidene-D-ribonolactone can often be used without further purification. For the protection of the 5-hydroxyl group, dissolve the product in pyridine, cool to 0 °C, and add tert-butyldimethylsilyl chloride (1.2 eq). Stir overnight at room temperature.

-

Work up as described above and purify by column chromatography to yield 2,3-O-isopropylidene-5-O-(tert-butyldimethylsilyl)-D-ribonolactone.

Step 2: Nucleophilic Addition of a Lithiated Heterocycle

-

Prepare the lithiated heterocycle in situ by reacting the corresponding bromo-heterocycle (1.2 eq) with n-butyllithium (1.1 eq) in anhydrous THF at -78 °C.

-

To this solution, add a solution of the protected D-ribonolactone (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate and purify the resulting lactol by column chromatography.

Step 3: Reductive Deoxygenation

-

Dissolve the lactol (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Add triethylsilane (3.0 eq) followed by boron trifluoride diethyl etherate (2.0 eq).

-

Stir the reaction at -78 °C and allow it to slowly warm to 0 °C over 3 hours.

-

Quench the reaction with saturated NaHCO₃ solution.

-

Extract with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate and purify by column chromatography to obtain the protected C-nucleoside.

Step 4: Deprotection

-

Dissolve the protected C-nucleoside in a solution of trifluoroacetic acid in water (e.g., 9:1 v/v) and stir at room temperature until the protecting groups are cleaved (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene.

-

Purify the final C-nucleoside by reverse-phase HPLC or recrystallization.

Data Presentation

Table 1: Representative Yields and Diastereomeric Ratios for C-Glycosylation Reactions

| Starting Material | C-Glycosylation Method | Carbon Nucleophile | Typical Yield (%) | Diastereomeric Ratio (β:α) | Reference |

| Protected D-Ribonolactone | Organolithium Addition/Reduction | Lithiated Pyrrolo[2,1-f][1][2][4]triazine | 60-80 | >10:1 | [3] |

| Protected D-Ribonolactone | Organolithium Addition/Reduction | Lithiated Imidazo[2,1-f][1][2][4]triazine | 55-75 | >10:1 | [2] |

| Glycal | Heck Coupling | 5-Iodouracil | 50-70 | N/A | [5] |

Table 2: Representative Spectroscopic Data for a C-Nucleoside (e.g., a β-D-Ribofuranosyl-Pyridine Derivative)

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-1' | ~4.5-5.0 (d) | C-1' | ~75-80 |

| H-2' | ~4.0-4.5 (m) | C-2' | ~70-75 |

| H-3' | ~4.0-4.5 (m) | C-3' | ~70-75 |

| H-4' | ~3.8-4.2 (m) | C-4' | ~80-85 |

| H-5'a, H-5'b | ~3.5-3.8 (m) | C-5' | ~60-65 |

| Aromatic-H | ~7.0-8.5 | Aromatic-C | ~120-150 |

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.

Visualizations

Caption: Proposed synthetic pathway for C-nucleosides from this compound.

Caption: Established synthetic pathway for C-nucleosides from D-ribonolactone.

Caption: Comparison of synthetic routes to C-nucleosides.

References

- 1. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 2. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of naturally occurring C-nucleosides, their analogs, and functionalized C-glycosyl precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Application Notes and Protocols for the Enzymatic Synthesis of D-Ribopyranosylamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine analogs represent a unique class of compounds with significant potential in drug discovery and development. Their structural similarity to natural nucleosides, combined with the distinct pyranose ring conformation, offers opportunities for developing novel therapeutic agents with improved stability, bioavailability, and target specificity. Enzymatic synthesis provides a powerful and green alternative to traditional chemical methods for producing these analogs, offering high regio- and stereoselectivity under mild reaction conditions.

These application notes provide a comprehensive overview of the prospective enzymatic routes for synthesizing this compound analogs, detailed experimental protocols for key methodologies, and insights into their potential biological applications. While the enzymatic synthesis of the furanose counterparts (nucleosides) is well-established, the direct enzymatic synthesis of the pyranose form is an emerging area. The protocols outlined below are based on the known catalytic activities of relevant enzyme classes and provide a strong foundation for the development and optimization of bespoke synthesis pathways.

Enzymatic Approaches to this compound Analog Synthesis

The key challenge in the enzymatic synthesis of this compound analogs is the formation of the N-glycosidic bond between the pyranose form of D-ribose and a primary or secondary amine. The most promising enzyme class for this transformation is the Glycosyltransferases (GTs).

Glycosyltransferases (GTs):

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.[1][2] For the synthesis of this compound analogs, a promiscuous N-glycosyltransferase that can accept a variety of amine-containing aglycones is required. While many known GTs synthesize O-, S-, or C-glycosides, some exhibit activity towards nitrogen nucleophiles.[1][3] The general reaction is as follows:

D-Ribose Donor + Amine Acceptor --(Glycosyltransferase)--> this compound Analog + Byproduct

The choice of the D-ribose donor is critical. Activated donors such as UDP-D-ribose or GDP-D-ribose are commonly used in GT-catalyzed reactions. The equilibrium of the reaction can be influenced by the choice of substrates and the removal of byproducts.

Data Presentation: Key Enzymes and Substrates

The following table summarizes the key enzymatic components and substrates for the proposed synthesis of this compound analogs.

| Enzyme Class | Enzyme Example (Promiscuous) | Sugar Donor | Amine Acceptor (Aglycone) | Product | Reference |

| Glycosyltransferase (GT) | UGT71E5 from Carthamus tinctorius | UDP-D-ribose, GDP-D-ribose | Aromatic amines, Heterocyclic amines, Aliphatic amines | This compound Analog | [3] |

| Nucleoside Phosphorylase (NP) | Purine Nucleoside Phosphorylase (PNP) | α-D-Ribose-1-phosphate | Amine-containing nucleobase analogs | N-Ribopyranosyl Nucleoside Analog | [4][5] |

Experimental Protocols

Protocol 1: General Screening for Glycosyltransferase Activity

This protocol describes a general method for screening different glycosyltransferases for their ability to synthesize this compound analogs.

Materials:

-

Glycosyltransferase (e.g., commercially available or recombinantly expressed)

-

UDP-D-ribose or GDP-D-ribose (Sugar Donor)

-

Amine-containing aglycone (Acceptor)

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

Bovine Serum Albumin (BSA, 0.1 mg/mL)

-

DMSO (for dissolving hydrophobic acceptors)

-

96-well microtiter plates

-

Incubator

-

HPLC-MS system for analysis

Procedure:

-

Prepare a stock solution of the amine acceptor in DMSO or an appropriate solvent.

-

In a 96-well plate, prepare the reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

0.1 mg/mL BSA

-

1 mM UDP-D-ribose (or GDP-D-ribose)

-

0.5 mM Amine Acceptor (final DMSO concentration should be <5%)

-

1-5 µg of Glycosyltransferase

-

-

Incubate the plate at 30°C for 12-24 hours with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to precipitate the enzyme and other solids.

-

Analyze the supernatant by HPLC-MS to detect the formation of the this compound analog. Monitor for the expected mass of the product.

Protocol 2: Preparative Scale Synthesis and Purification

This protocol outlines a method for the larger-scale synthesis and purification of a target this compound analog once a suitable enzyme has been identified.

Materials:

-

Optimized Glycosyltransferase

-

UDP-D-ribose or GDP-D-ribose

-

Target Amine Aglycone

-

Reaction Buffer (optimized pH and composition from screening)

-

Stirred-cell reactor or agitated vessel

-

Ultrafiltration system (e.g., Amicon with a 10 kDa MWCO membrane)

-

Flash chromatography system or preparative HPLC

-

Solvents for chromatography (e.g., acetonitrile, water, methanol)

Procedure:

-

In a stirred-cell reactor, prepare the reaction mixture at the desired volume (e.g., 100 mL). The concentrations of substrates and enzyme should be optimized for maximum conversion.

-

Maintain the reaction at the optimal temperature and pH with constant stirring.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.

-

Once the reaction has reached completion (or equilibrium), terminate it by cooling the mixture to 4°C.

-

Concentrate the reaction mixture and remove the enzyme using an ultrafiltration system.

-

Lyophilize the flow-through to obtain the crude product.

-

Purify the this compound analog from the crude mixture using flash chromatography or preparative HPLC. The choice of the stationary and mobile phases will depend on the polarity of the analog.

-

Collect the fractions containing the pure product and confirm its identity and purity by NMR and HRMS.

Mandatory Visualizations

Diagram 1: Proposed Enzymatic Synthesis Workflow

Caption: A proposed multi-enzyme cascade for the synthesis of this compound analogs.

Diagram 2: Logical Relationship of Glycosylation and Bioactivity

Caption: How glycosylation can modulate the properties and bioactivity of a parent molecule.

Biological Context and Applications

The introduction of a D-ribopyranosyl moiety to a pharmacologically active amine can significantly alter its biological properties. This modification can lead to:

-

Improved Pharmacokinetics: The sugar moiety can increase the water solubility of hydrophobic drugs, facilitating their formulation and administration. It can also influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.

-

Enhanced Target Binding: The hydroxyl groups of the ribose sugar can form additional hydrogen bonds with the target protein or nucleic acid, potentially increasing binding affinity and specificity.

-

Reduced Toxicity: By altering the interaction with off-target molecules, glycosylation can reduce the toxicity of a drug candidate.

-

Novel Biological Activities: The this compound analog may exhibit entirely new biological activities compared to the parent amine, opening up new therapeutic avenues. For example, some N-glycosylated compounds have shown promising antibacterial and anticancer properties.[6][7]

Conclusion